molecular formula C9H14O4 B12822949 Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate

Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate

Cat. No.: B12822949
M. Wt: 186.20 g/mol
InChI Key: SQFQEQDRLAZVJQ-BQBZGAKWSA-N
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Description

Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclopentane, featuring two ester groups attached to the 1 and 3 positions of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate typically involves the esterification of the corresponding cyclopentane-1,3-dicarboxylic acid. One common method is the Fischer esterification, where cyclopentane-1,3-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding cyclopentane-1,3-dicarboxylic acid.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves heating with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: Cyclopentane-1,3-dicarboxylic acid.

    Reduction: Cyclopentane-1,3-dimethanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate in biological systems involves its hydrolysis by esterases to yield cyclopentane-1,3-dicarboxylic acid. This acid can then participate in various metabolic pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1R,3R)-cyclopentane-1,3-dicarboxylate: A stereoisomer with different spatial arrangement of the ester groups.

    Cyclopentane-1,3-dicarboxylic acid: The parent acid from which the ester is derived.

    Cyclopentane-1,3-dimethanol: The reduced form of the ester.

Uniqueness

Dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (1S,3S) configuration may result in different physical and chemical properties compared to its stereoisomers, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl (1S,3S)-cyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

SQFQEQDRLAZVJQ-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)C(=O)OC

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC

Origin of Product

United States

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